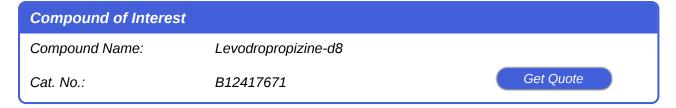


## Commercial Suppliers and Technical Guide for Levodropropizine-d8

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For researchers and drug development professionals, sourcing high-purity, well-characterized stable isotope-labeled internal standards is critical for accurate bioanalytical studies. **Levodropropizine-d8**, the deuterated analog of the peripherally acting antitussive agent Levodropropizine, serves as an essential tool in pharmacokinetic and metabolic research. This technical guide provides an in-depth overview of commercial suppliers, available technical data, and relevant experimental protocols for the use of **Levodropropizine-d8** in a research setting.

## **Commercial Supplier Overview**

Several reputable suppliers offer **Levodropropizine-d8** for research purposes. While specific details may vary by batch, the following table summarizes key quantitative data available from prominent vendors. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate information.



Supplier	Catalog Number	Molecular Formula	Molecular Weight ( g/mol )	Unlabeled CAS No.	Notes
Simson Pharma Limited	Not explicitly stated	Not explicitly stated	Not explicitly stated	99291-25-5	Accompanied by a Certificate of Analysis.[1]
Smolecule	S12892817	C13H12D8N 2O2	244.36	Not explicitly stated	States >99% chemical and isotopic purity is achievable through purification methods like preparative HPLC.[2]
MedChemEx press	HY-B1895S	C13H12D8N 2O2	244.36	99291-25-5	Deuterium labeled Levodropropi zine.[3]
Pharmaffiliate s	PA STI 089409	C13H12D8N2O 2	244.36	Not explicitly stated	Listed as a stable isotope of Levodropropi zine.[4]

## **Physicochemical Properties**

**Levodropropizine-d8** is the deuterated isotopologue of Levodropropizine, with eight deuterium atoms incorporated into the piperazine ring system.[2] This isotopic substitution increases the molecular weight compared to the parent compound, which is essential for its use as an internal standard in mass spectrometry-based assays.



Property	Value	
Chemical Name	(S)-3-(4-phenylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propane-1,2-diol[2]	
Molecular Formula	C13H12D8N2O2[2][3]	
Molecular Weight	244.36 g/mol [2][3]	
Appearance	White to off-white solid (for unlabeled)[5]	

## **Experimental Protocols**

The primary application of **Levodropropizine-d8** is as an internal standard in the quantitative analysis of Levodropropizine in biological matrices, typically plasma, to support pharmacokinetic studies. A validated UPLC-MS/MS method has been described for this purpose.[6]

# Bioanalytical Method for Levodropropizine in Human Plasma

Objective: To quantify the concentration of Levodropropizine in plasma samples using a sensitive and specific UPLC-MS/MS method with **Levodropropizine-d8** as the internal standard.

### Materials and Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) System: Waters ACQUITY UPLC
- Mass Spectrometer: Waters XevoTM TQ-XS triple quadrupole mass spectrometer[6]
- Analytical Column: C18 column (e.g., Unison UK-C18, 2.0 × 100 mm, 3 μm)[6]
- Levodropropizine and Levodropropizine-d8 standards
- Human Plasma (with sodium heparin as anticoagulant)[6]

### Sample Preparation:



- Collect blood samples in vacutainers containing sodium heparin.[6]
- Centrifuge the blood at 3000 × g for 10 minutes at 4°C to separate the plasma.
- Store plasma samples at -80°C until analysis.[6]
- For analysis, a protein precipitation method is typically employed. To a small volume of plasma (e.g., 100 μL), add the internal standard solution (Levodropropizine-d8) followed by a precipitating agent (e.g., acetonitrile).
- Vortex the mixture to ensure complete protein precipitation.
- Centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

#### **UPLC-MS/MS Conditions:**

- Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate for a 2.0 mm ID column would be in the range of 0.2-0.4 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
- Injection Volume: A small volume (e.g., 1-5 μL) of the reconstituted sample is injected.
- Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
- Multiple Reaction Monitoring (MRM) Transitions:[6]
  - Levodropropizine: Parent ion m/z 237.10 → Daughter ion m/z 119.90



- **Levodropropizine-d8**: Parent ion m/z 245.20 → Daughter ion m/z 119.90
- Retention Time: Approximately 1.30 minutes for both Levodropropizine and Levodropropizine-d8 under the specified conditions.[6]

Data Analysis:

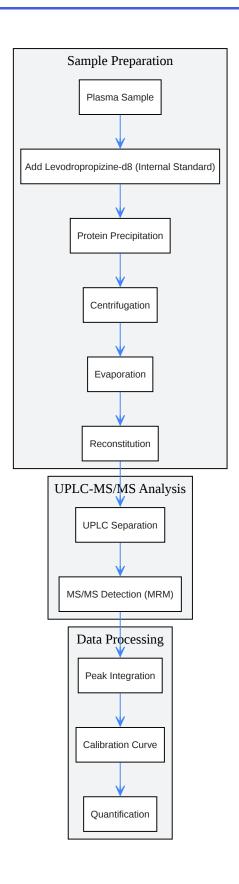
The concentration of Levodropropizine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of Levodropropizine.

# Visualizations Chemical Structure of Levodropropizine-d8

Caption: Chemical structure of Levodropropizine-d8.

# Bioanalytical Workflow for Levodropropizine Quantification





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Caption: Workflow for the bioanalytical quantification of Levodropropizine.

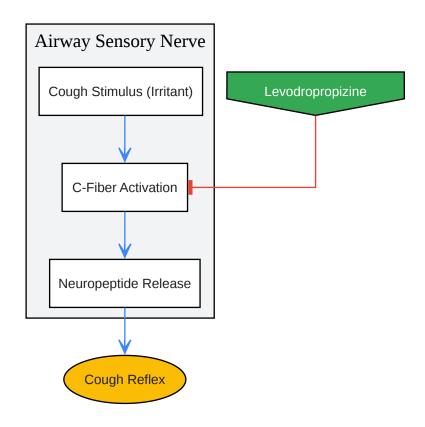


### **Mechanism of Action of Levodropropizine**

Levodropropizine is a peripherally acting antitussive agent.[7] Its mechanism of action is distinct from opioid cough suppressants that act on the central nervous system.

Levodropropizine is believed to inhibit the cough reflex by acting on peripheral sensory C-fibers in the respiratory tract.[7] This action may involve the modulation of sensory neuropeptides.[8]

### **Proposed Signaling Pathway Inhibition**



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Caption: Proposed mechanism of action of Levodropropizine.

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